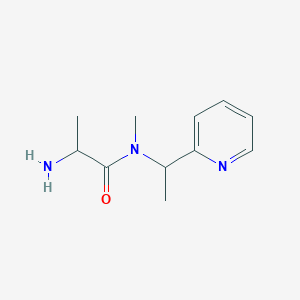

2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide

CAS No.:

Cat. No.: VC19789024

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | 2-amino-N-methyl-N-(1-pyridin-2-ylethyl)propanamide |

| Standard InChI | InChI=1S/C11H17N3O/c1-8(12)11(15)14(3)9(2)10-6-4-5-7-13-10/h4-9H,12H2,1-3H3 |

| Standard InChI Key | MUMYYNFZUQXAGJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=N1)N(C)C(=O)C(C)N |

Introduction

2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of pyridine-based derivatives. It is characterized by its amide functional group and a chiral center at the ethyl substituent, denoted by the (S)-configuration. The compound's structure combines a pyridine ring with an amino-propanamide backbone, making it a potential candidate for various biological and pharmacological applications.

Synthesis

The synthesis of 2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide typically involves:

-

Starting Materials: A pyridine derivative (e.g., 2-bromopyridine), methylamine, and an appropriate chiral precursor for the (S)-configuration.

-

Reaction Steps:

-

Formation of the chiral ethylamine intermediate.

-

Coupling with a propanoyl chloride derivative to introduce the amide group.

-

Purification using recrystallization or chromatography to isolate the desired product.

-

This synthesis requires precise control of stereochemistry to ensure the (S)-configuration is retained.

Computational Studies

Computational methods such as molecular docking and density functional theory (DFT) can provide insights into the reactivity and binding affinity of this compound:

-

Molecular Docking: Simulations could predict interactions with biological targets like enzymes or receptors.

-

DFT Analysis: Used to calculate electronic properties such as charge distribution and molecular orbitals.

These techniques help in understanding the compound's potential as a drug candidate or chemical probe.

Potential Applications

Given its structural features, 2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide may have applications in:

-

Drug Discovery:

-

Anti-cancer agents targeting tubulin polymerization or angiogenesis pathways.

-

Anti-inflammatory or antimicrobial compounds leveraging pyridine-based scaffolds.

-

-

Coordination Chemistry:

-

Ligand design for metal complexes due to the pyridine nitrogen's ability to coordinate with transition metals.

-

-

Material Science:

-

Potential use in designing functional materials requiring chirality or hydrogen-bonding networks.

-

Research Gaps and Future Directions

Despite its promising structural attributes, research on this compound remains sparse. Future studies could focus on:

-

Biological Evaluation:

-

Screening for cytotoxicity against cancer cell lines.

-

Testing for enzyme inhibition or receptor binding activities.

-

-

Synthetic Optimization:

-

Developing more efficient routes for enantioselective synthesis.

-

Exploring derivatives with modified substituents for enhanced activity.

-

-

Computational Studies:

-

Expanding molecular modeling efforts to predict new applications and reactivity profiles.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume